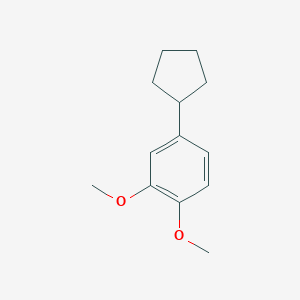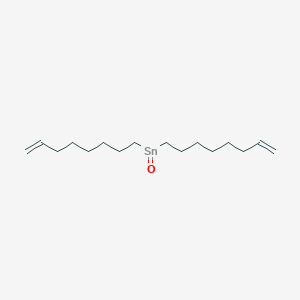
Di(oct-7-en-1-yl)stannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(oct-7-en-1-yl)stannanone is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a relatively specialized compound with unique properties that make it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(oct-7-en-1-yl)stannanone typically involves the reaction of oct-7-en-1-yl halides with tin-based reagents. One common method is the reaction of oct-7-en-1-yl bromide with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and typically requires heating to facilitate the formation of the stannanone compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Di(oct-7-en-1-yl)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the stannanone to its corresponding tin hydride.
Substitution: The tin-carbon bonds in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Di(oct-7-en-1-yl)stannanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which Di(oct-7-en-1-yl)stannanone exerts its effects involves the interaction of the tin atom with various molecular targets. The tin-carbon bonds can participate in nucleophilic addition and substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the oct-7-en-1-yl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di(oct-7-en-1-yl)tin dichloride
- Di(oct-7-en-1-yl)tin diiodide
- Di(oct-7-en-1-yl)tin oxide
Uniqueness
Di(oct-7-en-1-yl)stannanone is unique due to its specific structure and reactivity The presence of the oct-7-en-1-yl groups provides distinct electronic and steric properties that influence its chemical behavior
Propriétés
Numéro CAS |
106326-89-0 |
|---|---|
Formule moléculaire |
C16H30OSn |
Poids moléculaire |
357.1 g/mol |
Nom IUPAC |
bis(oct-7-enyl)-oxotin |
InChI |
InChI=1S/2C8H15.O.Sn/c2*1-3-5-7-8-6-4-2;;/h2*3H,1-2,4-8H2;; |
Clé InChI |
FNQSRPCAALMOOQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCC[Sn](=O)CCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


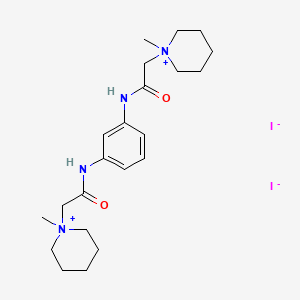
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)
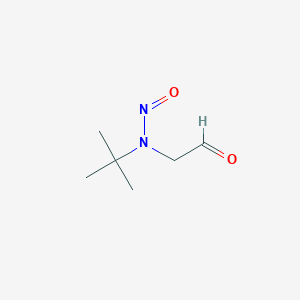

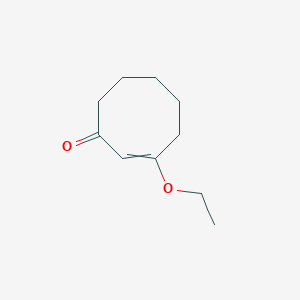

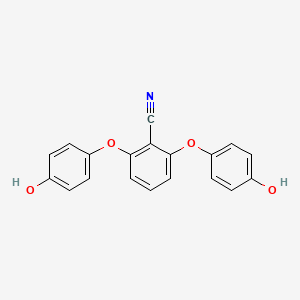


![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)


